molecular formula C6H5BrFNO B8226286 3-Bromo-6-fluoro-2-methoxypyridine

3-Bromo-6-fluoro-2-methoxypyridine

Cat. No.: B8226286
M. Wt: 206.01 g/mol
InChI Key: PNICWDLYYQDNLQ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methoxypyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on a pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methoxypyridine typically involves multiple steps starting from 3-aminopyridine. The process includes bromination, nucleophilic substitution, and diazotization reactions. The intermediate 6-bromo-2-methoxy-3-aminopyridine is first synthesized through bromination and nucleophilic substitution reactions. This intermediate is then subjected to diazotization to obtain the final product, this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to achieve high yields and purity. The bromination process is carefully controlled to avoid over-bromination, and the use of appropriate solvents and catalysts is crucial to maximize the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-fluoro-2-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methoxypyridine is primarily determined by its ability to interact with specific molecular targets. The presence of fluorine and bromine atoms enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the target molecule. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-6-methylpyridine
  • 3-Bromo-2-methylpyridine
  • 2-Bromo-6-methoxypyridine

Comparison: Compared to similar compounds, 3-Bromo-6-fluoro-2-methoxypyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ringFor instance, the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .

Properties

IUPAC Name

3-bromo-6-fluoro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICWDLYYQDNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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